molecular formula C13H18O2S2 B1600647 [[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene CAS No. 917887-34-4

[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene

Cat. No.: B1600647
CAS No.: 917887-34-4
M. Wt: 270.4 g/mol
InChI Key: CMMMGOSOSBEEST-UHFFFAOYSA-N
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Description

[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene is a useful research compound. Its molecular formula is C13H18O2S2 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-methylsulfanyl-3-methylsulfinylcyclobutyl)oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S2/c1-16-13(17(2)14)8-12(9-13)15-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMMGOSOSBEEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CC(C1)OCC2=CC=CC=C2)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50535599
Record name ({[3-(Methanesulfinyl)-3-(methylsulfanyl)cyclobutyl]oxy}methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917887-34-4
Record name ({[3-(Methanesulfinyl)-3-(methylsulfanyl)cyclobutyl]oxy}methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.5 M of n-butyllithium in hexane (19 mL) was added to a solution of (methylsulfinyl)(methylthio)methane (5.0 g, 0.040 mol) in THF (10 mL) dropwise at −10° C. and the mixture was stirred for 3 h. To the resultant solution was added dropwise [2-bromo-1-(bromomethyl)ethoxy]methylbenzene (4.9 g, 0.016 mol) at −70° C. over 30 min. The mixture was stirred at this temperature for 3 h and then at rt over night. The reaction was diluted with dichloromethane and washed with water. The aqueous phases were extracted with dichloromethane. The organic layers were combined, washed with brine, dried over MgSO4, concentrated and purified with Combiflash (silica gel, 0-55% EtOAc/Hex) to give the desired product (2.4 g, 56%) as brown oil. LCMS (M+Na) 293.3. 1H NMR (400 MHz, CDCl3): δ 7.30 (5H, m), 4.45 (2H, s), 4.33 (1H, m), 2.75 (2H, m), 2.65 (2H, m), 2.41 (3H, s), 2.12 (3H, s) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene
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[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene
Reactant of Route 3
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[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene
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[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene
Reactant of Route 5
[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene
Reactant of Route 6
Reactant of Route 6
[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene

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